EcDsbB-IN-12 is a novel potent specific inhibitor of EcDsbB, targeting disulfide bond forming enzyme.
Synthesis Analysis
4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one can be synthesized through a multi-step process involving the condensation of 4-(p-chlorophenyl)-2-hydroxy-2-(2-oxo-2-substituted ethyl)butanoic acids with hydrazines. The 4-(p-chlorophenyl)-2-hydroxy-2-(2-oxo-2-substituted ethyl)butanoic acid precursors are prepared by reacting substituted benzylpyruvic acids with methyl alkyl(aryl) ketones. The condensation reaction typically takes place in an acidic medium, often employing a mixture of glacial acetic acid and hydrochloric acid.
Related Compounds
2,3-Dihydropyridazin-3-one Derivatives
Compound Description: A novel series of 2,3-dihydropyridazin-3-ones were synthesized via condensation between hydrazines and 4-(p-chlorophenyl)-2-hydroxy-2-(2-oxo-2-substituted ethyl)butanoic acids. These acids were prepared by reacting substituted benzylpyruvic acids with methyl alkyl(aryl) ketones. Dehydration of the butanoic acid derivatives yielded 4-(p-chorophenyl)-2-(substituted phenacyl)-2-butenoic acids. Condensation of these acids with hydrazines also produced 2,3-dihydropyridazin-3-ones. []
Relevance: This entire class of compounds shares the core 2,3-dihydropyridazin-3-one structure with 4,5-dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one. The variations lie in the substituents at positions 4, 5, and 2 of the pyridazinone ring. This highlights the versatility of this core structure and its potential for diverse chemical modifications. []
Compound Description: A series of 2-(5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for their in vitro antitubercular and in vivo anti-inflammatory activity. Derivatives with a 4-ethyl phenyl substitution and chloro phenyl substitution at the p-position of the pyridazinone nuclei showed good antitubercular activity. []
Relevance: These compounds also share the 4,5-dihydropyridazin-3(2H)-one core with 4,5-dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one. They demonstrate further substitutions possible on the pyridazinone ring, particularly at position 2, and their potential for pharmaceutical applications. []
1-(3-Bromo-2-oxopropyl)pyridazin-6-ones and 1-(1-Bromo-2-oxopropyl)pyridazin-6-ones
Compound Description: 1-(3-Bromo-2-oxopropyl)pyridazin-6-ones and 1-(1-bromo-2-oxopropyl)pyridazin-6-ones were used as starting materials to synthesize acyclonucleosides. Reacting these compounds with sodium azide led to the formation of azido derivatives, while reaction with thiourea yielded thiazole derivatives. []
Relevance: These compounds showcase an alternative substitution pattern on the pyridazinone ring, with the (2-chlorophenyl)methyl group of 4,5-dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one replaced by a brominated propanone moiety. The diverse reactions these compounds undergo highlight the potential for further chemical transformations of pyridazinone derivatives. []
Compound Description: These acids are key intermediates in the synthesis of 2,3-dihydropyridazin-3-ones. They are formed by the reaction of substituted benzylpyruvic acids with methyl alkyl(aryl) ketones. []
Relevance: While not directly containing the pyridazinone ring, these compounds are important precursors to the 2,3-dihydropyridazin-3-one derivatives, which are structurally similar to 4,5-dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one. They demonstrate the synthetic pathway to the target compound and emphasize the importance of the (2-oxo-2-substituted ethyl)butanoic acid moiety for ring formation. []
Compound Description: These unsaturated acids are derived from the dehydration of 4-(p-chlorophenyl)-2-hydroxy-2-(2-oxo-2-substituted ethyl)butanoic acids and also serve as precursors to 2,3-dihydropyridazin-3-ones. []
Relevance: Similar to the hydroxy butanoic acids, these compounds highlight a specific step in the synthetic route to 2,3-dihydropyridazin-3-ones. The structural similarity between the phenacyl group and the (2-chlorophenyl)methyl group in the target compound underscores their common origin and the possibility for analogous chemical modifications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
E 4441 is a third-generation difluoroquinolone and shows satisfactory levels of activity, both in vitro and in vivo, its activity against G(+) aerobic bacteria and anaerobic bacteria.
E-4177 is an angiotensin type 1 receptor antagonist potentially for the treatment of hypertension. In rat adrenal cortex and liver, E4177 competitively inhibited the specific binding of 125I-[Sar1,Ile8]Ang II, with IC50 being (5.2 +/- 1.0) x 10(-8) M for the adrenal cortex and (1.2 +/- 0.3) x 10(-7) M for the liver. These IC50 values were similar to those for losartan, which showed an IC50 of (6.0 +/- 0.9) x 10(-8) M for the adrenal cortex and (1.3 +/- 0.5) x 10(-7) M for the liver. E4177 is a potent AT1 Ang II-receptor antagonist that may be clinically useful for the treatment of cardiovascular diseases such as hypertension.
E 5324, an acyl-CoA cholesterol acyltransferase inhibitor, has been found to inhibit cholesterol esterification and CE mass in atherosclerotic foam cells, derived from either macrophages or arterial smooth muscle cells.
E55888 is a potent and selective full agonist at the 5HT7 serotonin receptor, and is used for investigating the role of 5-HT7 receptors in the perception of pain.